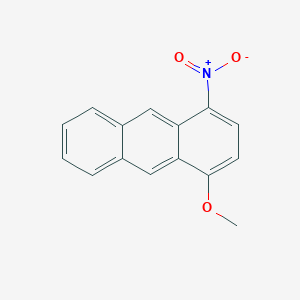

1-Methoxy-4-nitroanthracene

Beschreibung

1-Methoxy-4-nitroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a three-fused benzene ring system (anthracene) substituted with a methoxy (-OCH₃) group at position 1 and a nitro (-NO₂) group at position 3. For example, 1-Methoxy-4-methyl-9,10-anthraquinone is synthesized using phthalic anhydride and p-cresol under acidic conditions followed by methylation . Nitro groups are generally introduced via nitration reactions, which could apply to the title compound.

Eigenschaften

Molekularformel |

C15H11NO3 |

|---|---|

Molekulargewicht |

253.25g/mol |

IUPAC-Name |

1-methoxy-4-nitroanthracene |

InChI |

InChI=1S/C15H11NO3/c1-19-15-7-6-14(16(17)18)12-8-10-4-2-3-5-11(10)9-13(12)15/h2-9H,1H3 |

InChI-Schlüssel |

GJGGUFUXWDXASP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃)

- Structural Differences : Unlike 1-Methoxy-4-nitroanthracene, this compound is based on a naphthalene backbone (two fused benzene rings) rather than anthracene. The molecular weight is 203.1941 g/mol, significantly lower than anthracene derivatives .

- Substituent Effects: Both compounds share methoxy and nitro groups, but the smaller naphthalene system reduces steric hindrance and alters electronic properties. The nitro group’s electron-withdrawing effect is less pronounced in naphthalene due to fewer conjugated π-electrons.

- Applications : Naphthalene derivatives are commonly used as intermediates in dyes and pharmaceuticals, similar to nitroanthracenes .

1-Methoxy-4-methyl-9,10-anthraquinone

- Backbone and Functional Groups: This compound features an anthraquinone structure (anthracene with two ketone groups at positions 9 and 10) and substituents at positions 1 (methoxy) and 4 (methyl). The ketone groups increase polarity and reactivity compared to unmodified anthracene .

- Synthesis : Prepared via condensation of phthalic anhydride with p-cresol, followed by methylation. The methyl group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature in this compound .

- Crystallography: The methyl group in this compound induces non-planarity in the anthraquinone backbone, affecting molecular packing and stability .

1-(2-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₄)

- Structure : A benzene derivative with nitro and methoxyethoxy (-OCH₂CH₂OCH₃) groups. The extended methoxyethoxy chain adopts a synclinal conformation, enhancing solubility in polar solvents .

- Electronic Properties : The nitro group’s electron-withdrawing effect is partially offset by the electron-donating methoxyethoxy group, creating a push-pull electronic system. This contrasts with this compound, where the anthracene backbone provides extended conjugation.

- Applications : Used as an intermediate in dyes and drugs, highlighting the role of nitro-aromatics in industrial chemistry .

Physicochemical and Stability Comparisons

- Stability: Ethanoanthracene derivatives (e.g., compound 23n) show pH-dependent stability, with degradation at acidic pH (4.0) but stability at neutral and alkaline conditions . This suggests nitroanthracenes may exhibit similar pH sensitivity.

- Electronic Effects : Nitro groups reduce electron density, making the compound more reactive toward nucleophilic attack, whereas methoxy groups increase electron density locally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.